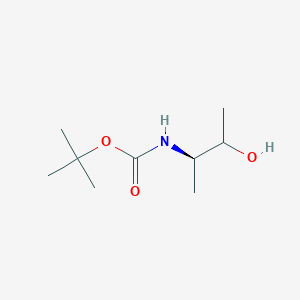

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate

Description

Tert-butyl ((2R)-3-hydroxybutan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, and a stereochemically defined (2R) configuration. This compound is widely used in organic synthesis and medicinal chemistry due to its stability, ease of deprotection under acidic conditions, and versatility in peptide and small-molecule synthesis . Its stereochemistry and functional groups (Boc-protected amine and hydroxyl group) enable selective modifications, making it valuable in designing bioactive molecules.

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxybutan-2-yl]carbamate |

InChI |

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7?/m1/s1 |

InChI Key |

CHYWVAGOJXWXIK-ULUSZKPHSA-N |

Isomeric SMILES |

C[C@H](C(C)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(C)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol or amine. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate has several scientific research applications:

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Stereochemical Variants

Differences in stereochemistry significantly impact reactivity and biological interactions.

| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| Tert-butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate | Boc-protected amine, (2S,3S) stereochemistry, secondary alcohol | Mirror-image stereochemistry alters enzyme binding and metabolic stability | Potential for distinct enantioselective activity | |

| Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate | Amino group instead of Boc-protected amine, (2R,3R) configuration | Free amino group increases reactivity but reduces stability | Modulates enzyme activity |

Key Insight : The Boc group in the target compound enhances stability, while stereochemistry dictates target selectivity .

Substituent Variations

Functional group substitutions influence physicochemical properties and applications.

| Compound Name | Substituents | Unique Features | Applications | Reference |

|---|---|---|---|---|

| Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate | Bromine and fluorine on pyridine ring | Enhanced electrophilicity for cross-coupling reactions | Anticancer drug intermediates | |

| Tert-butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate | Trifluoromethyl and chloro groups | Improved lipophilicity and metabolic resistance | Agrochemical development | |

| Tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate | Bromine and methoxy groups | Steric hindrance reduces off-target interactions | Enzyme inhibitor synthesis |

Key Insight : Halogen substituents (e.g., Br, Cl) enhance binding affinity, while fluorinated groups improve bioavailability .

Functional Group Comparisons

The hydroxyl and carbamate groups are critical for hydrogen bonding and stability.

| Compound Name | Functional Groups | Key Differences | Reactivity | Reference |

|---|---|---|---|---|

| (2S,3S)-2-Amino-3-butanol | Free amino and hydroxyl groups | Lacks Boc protection, highly reactive but prone to oxidation | Unstable in acidic conditions | |

| Tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | Extended hydroxyalkyl chain | Longer chain increases hydrophobicity | Membrane permeability enhancement | |

| Tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | Aromatic ring with hydroxymethyl group | Conjugation with aromatic systems alters electronic properties | Antioxidant potential |

Key Insight : The Boc group in the target compound balances reactivity and stability, enabling controlled deprotection in multistep syntheses .

Ring-Structure Analogues

Cyclic systems and heteroatoms influence molecular interactions.

| Compound Name | Ring System | Unique Features | Biological Relevance | Reference |

|---|---|---|---|---|

| Tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate | Tetrahydrofuran ring | Oxygen-rich ring enhances solubility | Carbohydrate mimicry in drug design | |

| Tert-butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate | Pyrazole and oxolane rings | Silicon-based protecting group enables orthogonal deprotection | Kinase inhibitor scaffolds |

Key Insight : Ring systems like tetrahydrofuran improve solubility, while heterocycles (e.g., pyrazole) enhance target specificity .

Biological Activity

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate is a chiral carbamate compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉N₃O₃

- Molecular Weight : 227.29 g/mol

- Chemical Structure : The compound features a tert-butyl group, a hydroxybutan-2-yl moiety, and a carbamate functional group.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Hydroxybutan-2-yl Moiety : This can be achieved through various synthetic routes that emphasize stereochemical control.

- Carbamate Formation : The reaction of the hydroxy group with isocyanates or carbamates leads to the formation of the desired compound.

This compound exhibits several biological activities, primarily due to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid beta peptides .

Comparative Studies

A comparison with structurally similar compounds reveals unique features and potential advantages:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-Benzyl (1-hydroxypropan-2-yl)carbamate | 66674-16-6 | 0.89 | Lacks tert-butyl group |

| (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | 23680-31-1 | 0.87 | Different stereochemistry at chiral centers |

| (S)-benzyloxycarbonyl-L-alanine | 65806-90-8 | 0.87 | Simpler structure without hydroxybutan moiety |

These comparisons highlight the structural uniqueness of this compound, suggesting it may have distinct biological properties.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.